(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine
Overview
Description
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis : Studies have focused on the synthesis and structural analysis of compounds related to (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine. For instance, Nycz et al. (2011) characterized several cathinones, similar in structure, using methods like FTIR, UV–Vis, and NMR spectroscopy, providing valuable insights into the molecular structure and properties of these compounds (Nycz et al., 2011).
Pharmacological Applications : Research by Sujith et al. (2009) involved the synthesis of novel Mannich bases containing the ibuprofen moiety, which includes a structure similar to this compound. These compounds were tested for their anti-inflammatory, analgesic, antibacterial, and antifungal activities, showing the potential for pharmacological applications (Sujith et al., 2009).
Corrosion Inhibition : Boughoues et al. (2020) synthesized amine derivative compounds, closely related to the query compound, for use as corrosion inhibitors on mild steel. The study included structure confirmation, electrochemical measurements, and surface analysis, highlighting the practical applications in material science and industrial processes (Boughoues et al., 2020).
Catalysis and Chemical Reactions : Deeken et al. (2006) researched the synthesis and application of metal aminopyridinato complexes, demonstrating their use in catalysis, including aryl-Cl activation and hydrosilane polymerization. This study provides insights into the potential of this compound derivatives in catalytic processes (Deeken et al., 2006).
Bioactive Compound Synthesis : Research by Rajanarendar et al. (2004) focused on synthesizing a series of compounds, including those related to this compound, with potential antimicrobial activity. This highlights the role of such compounds in the development of new bioactive materials (Rajanarendar et al., 2004).
Mechanism of Action
Target of Action
A similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is known to act as an antagonist for the κ-opioid receptor (kor) with high affinity .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with its target receptors and induce changes in the cellular signaling pathways .
Biochemical Pathways
If it acts similarly to the related compound, it might affect the pathways associated with the κ-opioid receptor (kor), leading to downstream effects .
Result of Action
If it acts similarly to the related compound, it might block the action of κ-opioid receptor (kor) and μ-opioid receptors (mors), leading to changes in pain perception .
Properties
IUPAC Name |
2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOUTBZACMSIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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